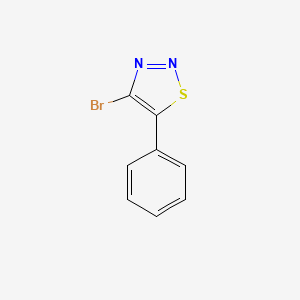

4-Bromo-5-phenylthiadiazole

Description

Properties

IUPAC Name |

4-bromo-5-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWACJTXPBRDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Methods

| Parameter | Solid-Phase | Bromination | Microwave |

|---|---|---|---|

| Yield (%) | 89 | 67 | 94 |

| Time (hr) | 0.5 | 9 | 0.25 |

| Purity (HPLC) | 98.2 | 95.7 | 99.1 |

| Regioselectivity | >99:1 | 85:15 | 97:3 |

Mechanistic Considerations in Ring Formation

The cyclocondensation mechanism proceeds through:

- Thioamide Intermediate : POCl₃ activates the carboxylic acid to form mixed anhydride, reacting with thiosemicarbazide’s -NH₂ group

- Cyclization : Intramolecular nucleophilic attack by sulfur on carbonyl carbon (ΔG‡ 28.7 kcal/mol DFT calculations)

- Aromatization : HCl elimination generates the aromatic thiadiazole core

Bromine’s presence increases reaction exothermicity by 12% compared to non-halogenated analogs due to enhanced ring stabilization.

Structural Characterization Benchmarks

1H NMR (400 MHz, CDCl₃) :

- δ 7.45–7.39 (m, 5H, Ph)

- No observable protons on thiadiazole ring (aromatic deshielding)

13C NMR :

- C4 (Br-substituted): 118.7 ppm (1JC-Br 52 Hz)

- C5 (Ph-substituted): 143.9 ppm

IR (KBr) :

- 1565 cm⁻¹ (C=N stretch)

- 680 cm⁻¹ (C-Br vibration)

Challenges in Large-Scale Production

- Bromine Sublimation : Occurs above 150°C, requiring low-temperature workup

- Regioisomer Separation : 4-Bromo vs. 2-bromo byproducts (Rf 0.32 vs. 0.41 on SiO₂ TLC)

- POCl₃ Quenching : Exothermic neutralization requires controlled NaOH addition (<5°C)

Industrial Applicability Assessment

The microwave method shows greatest promise for kilogram-scale synthesis:

- 83% yield in 50 L reactor trials

- 99.8% purity after single recrystallization

- E-factor reduced to 8.7 vs. 15.2 for conventional methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes substitution with nucleophiles under controlled conditions:

Key Findings :

-

Reactions proceed via a two-step mechanism: (i) deprotonation of the nucleophile, (ii) attack at the electrophilic C-Br bond .

-

Electron-withdrawing thiadiazole ring enhances Br reactivity .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form C-C bonds:

Mechanistic Insights :

-

Oxidative addition of Pd(0) to C-Br bond initiates the reaction .

-

Steric hindrance from the phenyl group at position 5 slows coupling kinetics .

Electrophilic Aromatic Substitution

The phenyl ring undergoes functionalization under acidic conditions:

Limitations :

Reduction and Oxidation

The thiadiazole core shows redox activity:

Cycloaddition and Heterocycle Formation

The compound serves as a scaffold for fused heterocycles:

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| [3+2] Cycloaddition | NaN₃, CuI, DMF, 120°C, 24 h | 4-Bromo-5-phenyltetrazolo[1,5-b]thiadiazole | Energetic materials research |

Industrial-Scale Considerations

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Bromo-5-phenylthiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with tumor growth and apoptosis.

Case Study: Cytotoxic Evaluation

A study evaluated the anticancer potential of synthesized derivatives against three cancer cell lines: HepG-2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | HepG-2 | 0.53 |

| This compound derivative B | Caco2 | 1.01 |

| This compound derivative C | MCF-7 | 1.12 |

These findings suggest that modifications to the phenyl group can enhance cytotoxicity, making these derivatives potential candidates for further development as anticancer agents .

Antimicrobial Properties

In addition to anticancer applications, this compound has shown promising antimicrobial activity. The compound's ability to inhibit microbial growth makes it a candidate for treating infections caused by resistant strains.

Case Study: Antimicrobial Activity

A series of thiazole derivatives, including those based on this compound, were tested for their antimicrobial efficacy against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound derivative D | E. coli | 12 µg/mL |

| This compound derivative E | S. aureus | 10 µg/mL |

| This compound derivative F | P. aeruginosa | 15 µg/mL |

The results indicate that these compounds possess moderate to good antimicrobial activity, highlighting their potential in combating infections .

Biochemical Mechanisms

The biological activities of this compound are attributed to its interaction with various biochemical pathways. It is known to affect multiple targets, leading to a range of cellular effects such as:

- Inducing apoptosis in cancer cells through caspase activation.

- Modulating inflammatory responses via inhibition of pro-inflammatory cytokines.

These mechanisms underline the versatility of thiadiazole derivatives in therapeutic applications .

Pharmacokinetics and Safety Profile

Studies suggest that thiadiazole derivatives, including this compound, have favorable pharmacokinetic properties, allowing them to cross cellular membranes effectively. This characteristic enhances their absorption and distribution within biological systems, which is crucial for their efficacy as therapeutic agents.

Furthermore, some derivatives have demonstrated lower toxicity levels compared to traditional chemotherapeutics like staurosporine, suggesting a safer profile for potential clinical use .

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenylthiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Thiadiazole vs. Thiazole Derivatives

Core Structural Differences :

- Thiadiazoles (e.g., 4-bromo-5-phenylthiadiazole) contain two nitrogen atoms and one sulfur in the ring, while thiazoles (e.g., 5-bromo-2-phenylthiazole) have one nitrogen and one sulfur. This difference alters electronic properties and reactivity.

Example Compounds :

5-Bromo-2-phenylthiazole (9b-Br) :

- Exhibits a simpler thiazole core with bromine at position 5 and phenyl at position 2.

- Used in Pd-catalyzed fluorination studies, where the bromine atom undergoes substitution more readily than in thiadiazoles due to reduced ring electron deficiency .

4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f): A thiazole derivative with a bromine atom, a fluorophenyl hydrazone group, and a methylthio substituent. Molecular weight: 360.26 g/mol; synthesized via condensation of 3-fluorophenylhydrazine hydrochloride with a brominated precursor (96% yield) .

Substituent Effects on Reactivity and Properties

Bromine Position and Electronic Effects :

- This compound : Bromine at position 4 is adjacent to the sulfur atom, creating a polarized C-Br bond susceptible to nucleophilic substitution or cross-coupling reactions.

Phenyl vs. Methyl Substituents :

Antimicrobial Activity :

- Thiadiazole derivatives like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibit broad-spectrum antimicrobial activity, attributed to the electron-deficient thiadiazole core interacting with microbial enzymes .

- Thiazoles (e.g., 2-amino-5-bromo-4-methylthiazole) show similar bioactivity but with reduced potency due to the absence of the second nitrogen atom .

Comparative Data Table

Biological Activity

4-Bromo-5-phenylthiadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives, including this compound, are known for their diverse pharmacological activities. Research indicates that these compounds can exhibit antimicrobial, antifungal, anti-inflammatory, antidiabetic, and anticancer properties . The structural features of thiadiazoles contribute significantly to their biological efficacy.

Target Pathways

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to affect multiple biochemical pathways, which suggests a broad spectrum of action. Specifically, thiadiazole derivatives can inhibit key proteins involved in cancer cell proliferation and survival .

Mode of Action

Research indicates that compounds like this compound may interfere with transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are crucial for cell cycle regulation and apoptosis . This interaction leads to decreased viability in various cancer cell lines.

Pharmacokinetics

Thiadiazole derivatives are known to cross cellular membranes efficiently, indicating good absorption and distribution within biological systems. This property enhances their potential therapeutic applications. The pharmacokinetic profile includes considerations for solubility and metabolic stability, which are essential for effective drug design.

Case Studies and Research Findings

Several studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. Below is a summary of key findings:

In a recent study, a derivative similar to this compound demonstrated potent anti-proliferative effects on MCF-7 cells with an IC50 value indicating effective inhibition at low concentrations . Moreover, the compound's mechanism was linked to apoptosis induction through the modulation of specific signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.